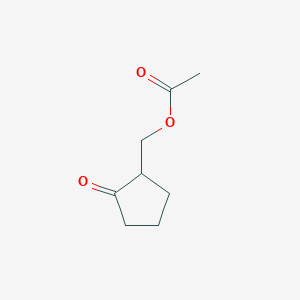
1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DEPPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DEPPI belongs to the class of compounds known as ureas, which have been widely used in medicinal chemistry due to their diverse biological activities.
Applications De Recherche Scientifique
Urea Biosensors for Detecting and Quantifying Urea Concentration
Urea biosensors have been developed to detect and quantify urea concentration in various applications. These biosensors use enzyme urease as a bioreceptor element and incorporate different nanoparticles and conducting polymers to enhance sensitivity and stability. Such biosensors are critical for diagnosing diseases related to abnormal urea levels in the human body and have applications in the fishery, dairy, food preservation, and agriculture sectors (Botewad et al., 2021).
Synthesis of Organic Carbonates from Urea
The synthesis of organic carbonates from urea through alcoholysis is an area of significant interest due to the green nature of organic carbonates and their applications in producing monomers, polymers, surfactants, plasticizers, and fuel additives. This process utilizes inexpensive and abundant raw materials and presents a method for CO2 utilization and sequestration, highlighting urea's role in sustainable chemical synthesis (Shukla & Srivastava, 2017).
Urea in Ruminant Nutrition
Urea is used as a non-protein nitrogen source in ruminants' diets, offering an economical alternative for feed proteins. Research into urea utilization by ruminants focuses on its metabolism and regulation by rumen bacterial urease, underpinning strategies to improve the efficiency of urea use in livestock nutrition (Jin et al., 2018).
Urease Inhibitors in Medicine
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria. Research in this area explores various chemical classes for their urease inhibitory activity, aiming to develop new treatments with fewer side effects than existing options (Kosikowska & Berlicki, 2011).
Urea in Drug Design
Urea derivatives are incorporated into small molecules for drug design, leveraging their hydrogen bonding capabilities to modulate the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This research highlights urea's importance as a structural motif in medicinal chemistry (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-[3-(diethylamino)propyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-5-23(6-2)11-7-10-21-20(26)22-17-13-19(25)24(14-17)18-9-8-15(3)16(4)12-18/h8-9,12,17H,5-7,10-11,13-14H2,1-4H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHLAIQITKHEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B2924324.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)



amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2924331.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)
![(1S,6S)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethyl)bicyclo[4.2.0]octan-7-amine](/img/structure/B2924334.png)


![N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924338.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)

